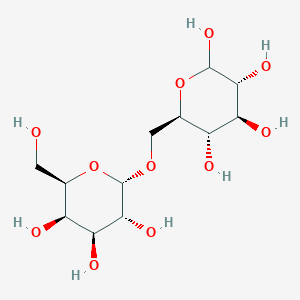
D-Melibiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Melibiose is a reducing disaccharide composed of D-galactose and D-glucose linked by an α-1,6 glycosidic bond . It is naturally found in various plants and is a product of the enzymatic hydrolysis of raffinose . This compound is known for its moderate sweetness and is utilized in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Melibiose can be synthesized through the enzymatic hydrolysis of raffinose using invertase, which produces this compound and fructose . Another method involves the use of α-galactosidase to break down raffinose into this compound and galactose .
Industrial Production Methods: Industrial production of this compound often employs whole-cell biocatalytic processes using engineered strains of Saccharomyces cerevisiae . These strains are optimized to enhance the yield and purity of this compound by manipulating key genes involved in the biocatalytic process .
Types of Reactions:
Glycation: It forms advanced glycation end-products (AGEs) when reacting with proteins under anhydrous conditions.
Common Reagents and Conditions:
Oxidation: N-bromoacetamide, rhodium(III) chloride, acidic medium, 45°C.
Glycation: Anhydrous conditions, bovine serum albumin, myoglobin.
Major Products:
Applications De Recherche Scientifique
D-Melibiose has diverse applications in scientific research:
Mécanisme D'action
D-Melibiose exerts its effects primarily through its role as a carbohydrate source and its involvement in glycation reactions. In the context of neuroprotection, it facilitates the nuclear translocation of transcription factor EB (TFEB), enhancing autophagy flux and reducing neuronal injury . Additionally, it interacts with specific transport proteins, such as the melibiose transporter in Escherichia coli, to facilitate its uptake and utilization .
Comparaison Avec Des Composés Similaires
Lactose: Composed of D-galactose and D-glucose linked by a β-1,4 glycosidic bond.
Raffinose: A trisaccharide consisting of D-galactose, D-glucose, and D-fructose.
Trehalose: A disaccharide composed of two D-glucose molecules linked by an α-1,1 glycosidic bond.
Uniqueness of D-Melibiose: this compound is unique due to its α-1,6 glycosidic linkage, which differentiates it from lactose and other disaccharides. This specific linkage influences its metabolic pathways and its role in glycation reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
5340-95-4 |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
Clé InChI |
DLRVVLDZNNYCBX-ABXHMFFYSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


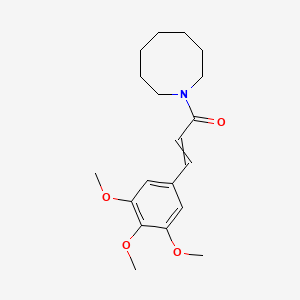
![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)
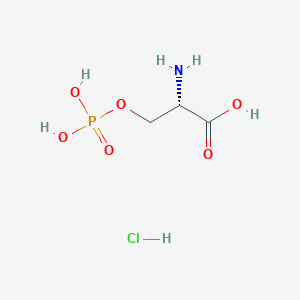
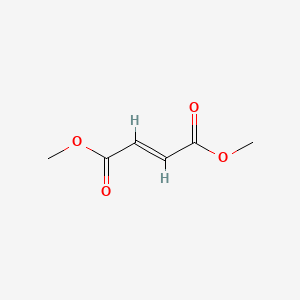
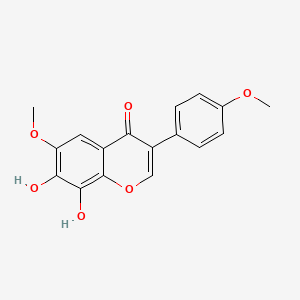


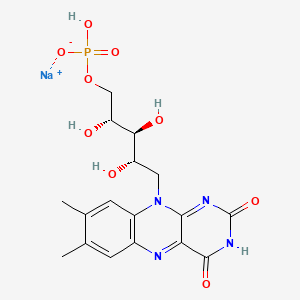


![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)



